molecular formula C17H18ClNO2S B2434548 (E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide CAS No. 1799241-34-1

(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2434548
CAS No.: 1799241-34-1
M. Wt: 335.85
InChI Key: UPRAMARLKDVLCL-CMDGGOBGSA-N
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Description

(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a chlorophenyl group, a methoxypropyl group, and a thiophenyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 3-chlorophenylacetic acid, 2-methoxypropylamine, and thiophene-2-carboxaldehyde.

    Formation of Intermediate: The 3-chlorophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-methoxypropylamine to form the amide intermediate.

    Aldol Condensation: The amide intermediate undergoes an aldol condensation reaction with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenyl)acrylamide: Similar structure but with a phenyl group instead of a thiophenyl group.

    N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan group instead of a thiophenyl group.

Uniqueness

(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the thiophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-17(21-2,13-5-3-6-14(18)11-13)12-19-16(20)9-8-15-7-4-10-22-15/h3-11H,12H2,1-2H3,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRAMARLKDVLCL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CS1)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CS1)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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